3-(Chloromethyl)-4'-methyl-1,1'-biphenyl
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Overview
Description
3-(Chloromethyl)-4’-methyl-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a chloromethyl group attached to the third carbon of one phenyl ring and a methyl group attached to the fourth carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4’-methyl-1,1’-biphenyl typically involves the chloromethylation of 4’-methyl-1,1’-biphenyl. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
Blanc Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
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Substitution Reactions:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Oxidation Reactions:
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Reactions are usually performed in acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: The major product of methyl group oxidation is 4’-carboxy-1,1’-biphenyl.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-(Chloromethyl)-4’-methyl-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs with various therapeutic effects.
Industry:
Material Science: It can be used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4’-methyl-1,1’-biphenyl in biological systems is not well-documented. its reactivity suggests it could interact with biological molecules through nucleophilic substitution, potentially modifying proteins or nucleic acids. The exact molecular targets and pathways would depend on the specific modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
3-(Chloromethyl)-1,1’-biphenyl: Lacks the methyl group on the second phenyl ring.
4’-Methyl-1,1’-biphenyl: Lacks the chloromethyl group.
3-(Bromomethyl)-4’-methyl-1,1’-biphenyl: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness:
Reactivity: The presence of both chloromethyl and methyl groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications: Its dual functional groups allow for a wide range of modifications, enhancing its utility in various scientific and industrial applications.
This detailed article provides a comprehensive overview of 3-(Chloromethyl)-4’-methyl-1,1’-biphenyl, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOKEXXQVUTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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